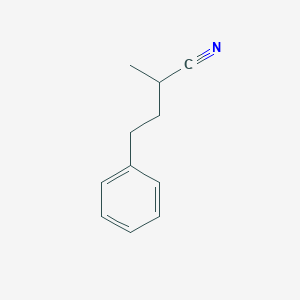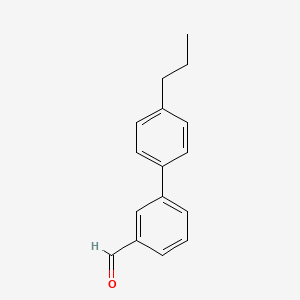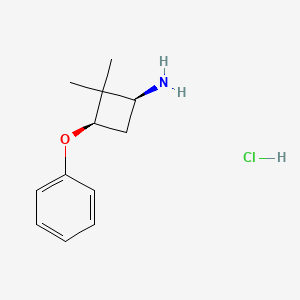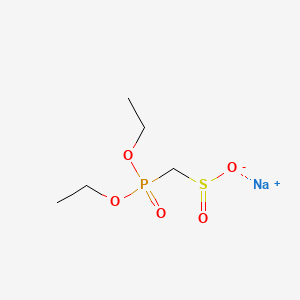
Sodium(diethoxyphosphoryl)methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (diethoxyphosphoryl)methanesulfinate is a chemical compound with a unique structure that includes both sulfonate and phosphoryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (diethoxyphosphoryl)methanesulfinate typically involves the reaction of methanesulfinic acid with diethoxyphosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
CH3SO2H+(C2H5O)2PCl+NaOH→CH3SO2P(O)(OC2H5)2Na+H2O+NaCl
Industrial Production Methods
Industrial production of sodium (diethoxyphosphoryl)methanesulfinate may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Sodium (diethoxyphosphoryl)methanesulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and phosphonates.
Reduction: It can be reduced to form sulfides and phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfonates, phosphonates, sulfides, and phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium (diethoxyphosphoryl)methanesulfinate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organosulfur and organophosphorus compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonate and phosphoryl groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of sodium (diethoxyphosphoryl)methanesulfinate involves the interaction of its sulfonate and phosphoryl groups with various molecular targets. The sulfonate group can act as a nucleophile, participating in substitution reactions, while the phosphoryl group can form strong bonds with metal ions and other electrophiles. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds to sodium (diethoxyphosphoryl)methanesulfinate include:
- Sodium methanesulfinate
- Sodium ethylphosphonate
- Sodium diethylphosphinate
Uniqueness
Sodium (diethoxyphosphoryl)methanesulfinate is unique due to the presence of both sulfonate and phosphoryl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Additionally, the presence of ethoxy groups enhances its solubility and reactivity in organic solvents.
特性
分子式 |
C5H12NaO5PS |
|---|---|
分子量 |
238.18 g/mol |
IUPAC名 |
sodium;diethoxyphosphorylmethanesulfinate |
InChI |
InChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChIキー |
IUNXKJCPIBLYEW-UHFFFAOYSA-M |
正規SMILES |
CCOP(=O)(CS(=O)[O-])OCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
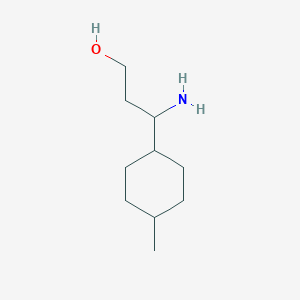
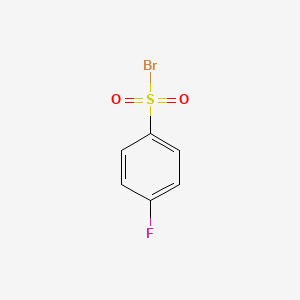
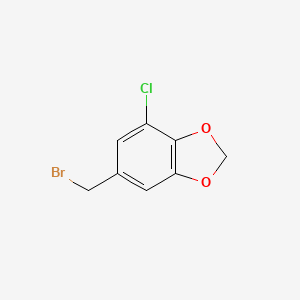
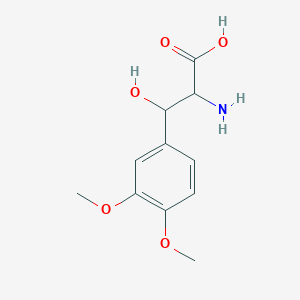
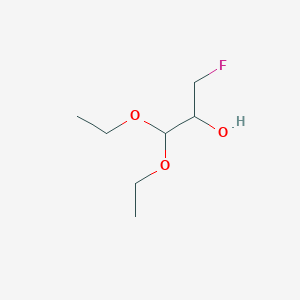
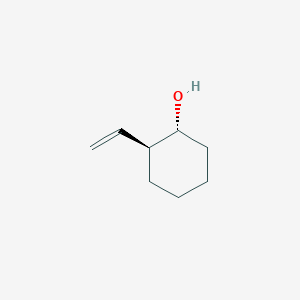
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)

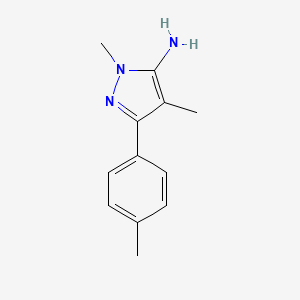
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
